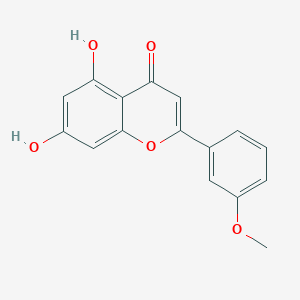

5,7-Dihydroxy-2-(3-methoxyphenyl)chromen-4-one

Description

5,7-Dihydroxy-2-(3-methoxyphenyl)chromen-4-one is a flavone derivative characterized by a chromen-4-one backbone substituted with hydroxyl groups at positions 5 and 7 and a 3-methoxyphenyl group at position 2. This compound belongs to the flavonoid family, which is widely studied for its diverse pharmacological properties. The 3-methoxy substitution distinguishes it from other methoxy-substituted flavones, which may influence its solubility, receptor binding, and metabolic stability .

Structure

3D Structure

Properties

CAS No. |

28973-32-2 |

|---|---|

Molecular Formula |

C16H12O5 |

Molecular Weight |

284.26 g/mol |

IUPAC Name |

5,7-dihydroxy-2-(3-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C16H12O5/c1-20-11-4-2-3-9(5-11)14-8-13(19)16-12(18)6-10(17)7-15(16)21-14/h2-8,17-18H,1H3 |

InChI Key |

LYRAAKFLFNBVGJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O |

Origin of Product |

United States |

Preparation Methods

Biocatalytic Synthesis

Recent work demonstrates the use of fruit peel-derived catalysts (e.g., Citrus limon peel extract) for solvent-free Claisen-Schmidt reactions. In one study, a chalcone intermediate was synthesized at room temperature in 4 hours using 20 mg/mL of catalyst, followed by cyclization with immobilized laccase to yield 5,7-dihydroxy-2-(3-methoxyphenyl)chromen-4-one in 82% yield. This approach reduces energy consumption and avoids toxic solvents.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics significantly. A 2024 study achieved 95% conversion of 2',4'-dihydroxy-3-methoxychalcone to the flavone using 300 W irradiation for 10 minutes in PEG-400 as a green solvent. The shortened reaction time (from 24 hours to 10 minutes) highlights the method’s industrial potential.

Structural Characterization and Crystallography

X-ray diffraction studies reveal critical structural insights:

| Parameter | Value (Monoclinic, C2/c) | Source |

|---|---|---|

| a (Å) | 19.869 (4) | |

| b (Å) | 6.8126 (15) | |

| c (Å) | 24.424 (5) | |

| β (°) | 91.298 (4) | |

| V (ų) | 3305.2 (12) | |

| Z | 8 | |

| R-factor | 0.050 |

The benzopyran ring system exhibits planarity (maximum deviation: 0.025 Å), while the 3-methoxyphenyl group is inclined at 5.83° relative to the core. Intermolecular hydrogen bonds (O–H⋯O) and π–π stacking (3.564 Å) stabilize the crystal lattice, influencing solubility and purification strategies.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Classical AFO | 68 | 24 h | No high-temperature steps | pH sensitivity |

| Biocatalytic | 82 | 4 h | Solvent-free, sustainable | Catalyst preparation time |

| Microwave-assisted | 95 | 10 min | Rapid, high yield | Specialized equipment |

Chemical Reactions Analysis

Types of Reactions: 5,7-Dihydroxy-2-(3-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The carbonyl group in the chromen-4-one structure can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols.

Major Products Formed:

Oxidation: Quinones.

Reduction: Hydroxy derivatives.

Substitution: Various substituted flavonoids.

Scientific Research Applications

Chemistry: In chemistry, 5,7-Dihydroxy-2-(3-methoxyphenyl)-4H-chromen-4-one is used as a precursor for synthesizing other flavonoid derivatives. It serves as a model compound for studying the reactivity and properties of flavonoids .

Biology: Biologically, this compound exhibits significant antioxidant activity, protecting cells from oxidative stress. It also shows anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .

Medicine: In medicine, 5,7-Dihydroxy-2-(3-methoxyphenyl)-4H-chromen-4-one has been studied for its anticancer properties. It induces apoptosis in cancer cells and inhibits tumor growth. Additionally, it has potential therapeutic applications in treating cardiovascular diseases and neurodegenerative disorders .

Industry: Industrially, this compound is used in the formulation of dietary supplements and cosmetics due to its antioxidant properties. It is also explored for its potential use in food preservation .

Mechanism of Action

The mechanism of action of 5,7-Dihydroxy-2-(3-methoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It exerts its antioxidant effects by scavenging free radicals and upregulating antioxidant enzymes. The compound’s anti-inflammatory action is mediated through the inhibition of nuclear factor-kappa B (NF-κB) signaling pathway, reducing the expression of pro-inflammatory genes . In cancer cells, it induces apoptosis by activating the intrinsic apoptotic pathway and inhibiting cell proliferation through the downregulation of cyclin-dependent kinases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The bioactivity of flavones is highly dependent on substitution patterns. Below is a comparison of key structural analogs:

Key Research Findings

Positional Effects of Methoxy/Hydroxy Groups: The meta (3-) vs. para (4-) methoxy substitution (e.g., acacetin vs. Diosmetin’s additional 3-hydroxy group enhances antioxidant capacity compared to methoxy-only analogs by enabling hydrogen bonding with reactive oxygen species (ROS) .

Biflavonoid vs. Monomeric Flavones: Agathisflavone’s dimeric structure confers superior antioxidant and antiviral activity compared to monomeric flavones, likely due to increased π-π stacking and multi-target binding .

Therapeutic Potential in Disease Models: Apigenin’s inhibition of NF-κB and α-synuclein aggregation highlights its promise in neurodegenerative diseases like Parkinson’s . Acacetin’s Sortase A inhibition suggests utility in combating antibiotic-resistant S. aureus infections .

Data Tables

Table 1: Structural and Physicochemical Properties

| Property | This compound | Acacetin | Diosmetin |

|---|---|---|---|

| Molecular Formula | C₁₆H₁₂O₅ | C₁₆H₁₂O₅ | C₁₆H₁₂O₆ |

| Molecular Weight (g/mol) | 284.26 | 284.26 | 300.26 |

| LogP (Predicted) | ~2.1 | ~2.1 | ~1.8 |

| Hydrogen Bond Donors | 2 | 2 | 3 |

Table 2: Pharmacological Activities

Biological Activity

5,7-Dihydroxy-2-(3-methoxyphenyl)chromen-4-one, commonly known as Acacetin, is a flavonoid compound with significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C16H12O5

- Molar Mass : 284.26 g/mol

- CAS Number : 480-44-4

Acacetin exhibits various mechanisms that contribute to its biological activity:

- Inhibition of STAT3 Activation :

- Cell Cycle Arrest and Apoptosis Induction :

- Reactive Oxygen Species (ROS) Production :

Anticancer Activity

Acacetin has demonstrated potent anticancer properties across various studies:

- Cell Viability Reduction : In vitro studies reported IC50 values indicating significant cytotoxicity against multiple cancer cell lines:

- Mechanistic Insights :

Anti-inflammatory Effects

Acacetin exhibits anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

- In Vivo Studies :

- Cell Line Studies :

Summary Table of Biological Activities

| Activity Type | Effect | Cell Lines/Models |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits tumor growth | DU145, MDA-MB-231, MCF-7 |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | Various inflammatory models |

| Cell Cycle Arrest | G2/M phase arrest | MDA-MB-231, A549 |

| ROS Production | Induces oxidative stress | Cancer cell lines |

Q & A

Q. What are the primary methods for structural elucidation of 5,7-Dihydroxy-2-(3-methoxyphenyl)chromen-4-one?

Structural characterization typically employs single-crystal X-ray diffraction (SC-XRD) to resolve the compound’s stereochemistry and confirm substituent positions. For example, SC-XRD studies of analogous flavones revealed precise bond angles and dihedral angles between the chromen-4-one core and substituted phenyl rings . NMR spectroscopy (1H/13C, COSY, and HSQC) is critical for verifying hydroxyl and methoxy group placements, with chemical shifts for aromatic protons (~6.5–8.0 ppm) and hydroxyl groups (~12–14 ppm) providing diagnostic markers .

Q. What synthetic routes are optimal for producing this flavone with high purity?

The compound can be synthesized via O-methylation of precursor flavones (e.g., luteolin derivatives) using methyl iodide or dimethyl sulfate in alkaline conditions . Alternatively, Suzuki-Miyaura cross-coupling may introduce the 3-methoxyphenyl group to the chromen-4-one scaffold. Post-synthesis purification often involves preparative HPLC with C18 columns and methanol/water gradients to achieve ≥95% purity, validated by LC-MS and UV spectroscopy .

Q. Which analytical techniques are recommended for quantifying this compound in complex matrices?

Reverse-phase HPLC with diode-array detection (DAD) at λ = 260–280 nm is standard for quantification. LC-MS/MS in negative ion mode enhances sensitivity for trace analysis, leveraging characteristic fragmentation patterns (e.g., [M-H]⁻ → m/z 285.1 for the deprotonated ion) . Method validation should include linearity (R² > 0.99), LOD/LOQ (<10 ng/mL), and recovery rates (85–115%) in biological samples .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s bioactivity against inflammatory targets?

Use in vitro assays such as:

- COX-2 inhibition : Measure IC₅₀ values via fluorometric kits, comparing inhibition to reference drugs (e.g., indomethacin) .

- Cytokine suppression : Quantify TNF-α and IL-6 levels in LPS-stimulated macrophages using ELISA .

For in vivo validation, employ carrageenan-induced paw edema models in rodents, administering doses of 10–50 mg/kg (oral/IP) and monitoring edema reduction over 24 hours .

Q. How should data contradictions in substituent-dependent bioactivity be resolved?

Discrepancies in activity (e.g., 3-methoxy vs. 4-methoxy derivatives) require computational docking studies (AutoDock/Vina) to compare binding affinities to targets like NF-κB or MAPK. Pair this with SAR analysis using analogues (e.g., 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl) derivatives) to identify critical hydrogen-bonding interactions with catalytic residues .

Q. What strategies mitigate challenges in crystallizing this compound for SC-XRD?

Optimize crystallization via solvent vapor diffusion using methanol/water (7:3 v/v) or DMSO/ethyl acetate. For polymorphic forms, employ temperature-controlled crystallization (4°C vs. RT) and validate phase purity via PXRD. Refinement with SHELXL (using Olex2 or WinGX) ensures accurate thermal displacement parameters and R-factor minimization (<0.05) .

Q. How can researchers assess the compound’s stability under physiological conditions?

Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via UPLC-PDA at 0, 6, 12, and 24 hours. For oxidative stability, expose the compound to H₂O₂ (3%) and quantify residual content using HPLC-ECD .

Q. What methodologies validate the compound’s structure-activity relationship (SAR) in enzyme inhibition?

Synthesize a focused library of derivatives with systematic substitutions (e.g., hydroxyl → methoxy, halogenation at C-6/C-8). Screen against target enzymes (e.g., CYP450 isoforms) using fluorescence-based activity assays . Correlate IC₅₀ values with molecular descriptors (logP, polar surface area) via QSAR modeling .

Specialized Methodological Considerations

Q. How to address discrepancies in antioxidant activity assays (e.g., DPPH vs. FRAP)?

DPPH radical scavenging may overestimate activity due to solvent polarity effects, while FRAP underestimates hydrogen-donating capacity. Normalize data using Trolox equivalents and validate with ORAC assays to reconcile mechanistic differences .

Q. What advanced techniques resolve metabolic pathways of this flavone?

Use LC-HRMS/MS with stable isotope labeling (e.g., ¹³C-glucose) to trace phase I/II metabolites in hepatocyte models. Identify glucuronidation/sulfation sites via MS² fragmentation patterns and compare to synthetic standards .

Q. How to optimize protocols for isolating this compound from natural sources?

Employ high-speed countercurrent chromatography (HSCCC) with a solvent system of hexane/ethyl acetate/methanol/water (3:5:3:5 v/v). Monitor fractions via TLC (silica GF254, CHCl₃:MeOH 9:1) and confirm identity with HRMS (ESI⁻ mode, m/z 301.0712 [M-H]⁻) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.